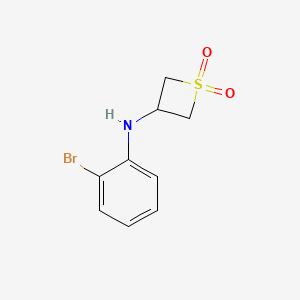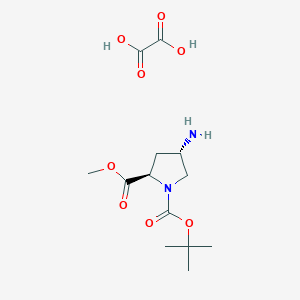
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile is an organic compound with a complex structure that includes a dimethylamino group, a hydroxypropoxy group, and a phenylacetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile can be achieved through multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 3-(dimethylamino)-2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature. The resulting intermediate is then subjected to further reactions to introduce the acetonitrile group, often using cyanating agents like potassium cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recycling and waste minimization are also important considerations in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 2-(4-(3-(Dimethylamino)-2-oxopropoxy)phenyl)acetonitrile.
Reduction: 2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of 2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino and hydroxypropoxy groups can influence its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(Dimethylamino)phenyl)acetonitrile: Lacks the hydroxypropoxy group, making it less hydrophilic.
2-(4-(3-Hydroxypropoxy)phenyl)acetonitrile: Lacks the dimethylamino group, affecting its basicity and reactivity.
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)ethanol: Similar structure but with an alcohol group instead of a nitrile.
Uniqueness
2-(4-(3-(Dimethylamino)-2-hydroxypropoxy)phenyl)acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and hydroxypropoxy groups allows for versatile reactivity and potential interactions with various molecular targets.
Propiedades
IUPAC Name |
2-[4-[3-(dimethylamino)-2-hydroxypropoxy]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)9-12(16)10-17-13-5-3-11(4-6-13)7-8-14/h3-6,12,16H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKZCNBQKYFYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=C(C=C1)CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949382.png)



![5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12949404.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione](/img/structure/B12949416.png)
![Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-](/img/structure/B12949425.png)


![5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12949441.png)

